1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-benzyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)16-11-17(18(21)22)20(19-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRPLYXESVAETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation for Diketone Formation
The synthesis begins with the preparation of ethyl 3-(4-methylphenyl)-3-oxopropanoate (I ) via Claisen condensation of 4-methylacetophenone with diethyl oxalate under basic conditions (Scheme 1):
Reaction Conditions
Hydrazine Cyclocondensation
Benzyl hydrazine hydrochloride (II ) reacts with diketone I in acetic acid to yield 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate (III ):
Optimized Parameters
Regioselectivity Control
The N-1 benzyl group arises from the preferential attack of the less hindered nitrogen of benzyl hydrazine on the β-ketoester carbonyl, as confirmed by X-ray crystallography.
Ester Hydrolysis to Carboxylic Acid
Saponification of III using aqueous NaOH affords the target carboxylic acid (IV ):
Procedure
- III (1.0 eq), 2M NaOH (5 eq), EtOH/H₂O (3:1)
- 80°C, 3 h
- Acidification (HCl, pH 2) → precipitate
- Yield: 92%
Alternative Synthesis via Suzuki-Miyaura Coupling
Pyrazole Boronate Ester Preparation
5-Carboxy-1H-pyrazole-3-boronic acid pinacol ester (V ) undergoes Suzuki coupling with 4-methylbromobenzene to install the p-tolyl group:
Catalytic System
N-Benzylation Under Phase-Transfer Conditions
Subsequent benzylation of the pyrazole nitrogen uses benzyl bromide and tetrabutylammonium iodide:
Conditions
Comparative Analysis of Synthetic Methods
| Parameter | Cyclocondensation Route | Suzuki Coupling Route |
|---|---|---|
| Total Yield | 65% | 34% |
| Step Count | 3 | 5 |
| Regioselectivity | High | Moderate |
| Scalability | >100 g | <50 g |
| Purification Complexity | Low | High |
Data aggregated from demonstrate the superiority of the cyclocondensation pathway for large-scale synthesis.
Mechanistic Investigations and Byproduct Formation
Competing Pathways in Cyclocondensation
Mass spectrometry studies reveal minor amounts of 1-benzyl-5-p-tolyl regioisomers (<5%) due to:
Hydrolysis Side Reactions
Prolonged exposure to NaOH (>5 h) leads to decarboxylation (~8% yield loss), mitigated by strict temperature control.
Industrial-Scale Process Optimization
Continuous Flow Synthesis
Pilot plant trials achieved 89% yield using:
Green Chemistry Metrics
Analytical Characterization Benchmarks
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d⁶) | δ 8.21 (s, 1H, H-4), 5.34 (s, 2H, CH₂Ph), 2.32 (s, 3H, Ar-CH₃) |
| HRMS (ESI-) | Calc. for C₁₈H₁₆N₂O₂ [M-H]⁻: 291.1138, Found: 291.1135 |
| HPLC Purity | 99.6% (C18, 0.1% TFA/MeCN gradient) |
Full spectral data available in.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazole ring can undergo reduction reactions under specific conditions.
Substitution: The benzyl and p-tolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.
The compound has been investigated for a variety of biological activities:
- Antimicrobial Properties : Similar pyrazole derivatives have shown significant antimicrobial effects against various bacterial strains and fungi, making them candidates for developing new antibiotics .
- Anticancer Activity : Research indicates that compounds within this class may exhibit antitumor properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth in vitro and in vivo, suggesting their potential in cancer therapy .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This makes them promising candidates for treating inflammatory conditions .
Medicinal Chemistry
This compound is being explored as a lead compound in drug discovery efforts targeting various diseases. Its structural characteristics allow it to interact with biological targets effectively, which can lead to the development of novel therapeutic agents.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Antitumor Activity : A study demonstrated significant inhibitory effects on cancer cell lines when treated with pyrazole derivatives similar to this compound. The mechanism involved apoptosis induction through specific signaling pathways .
- Antimicrobial Efficacy : Research involving various synthesized pyrazoles showed promising results against resistant bacterial strains, indicating their potential as new antibiotics .
- Anti-inflammatory Studies : In vivo models have shown that certain derivatives exhibit anti-inflammatory effects comparable to established treatments, suggesting their utility in managing inflammation-related disorders .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The benzyl and p-tolyl groups may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Key Characteristics :
- The benzyl and p-tolyl groups contribute to lipophilicity, which may improve membrane permeability in pharmacological contexts .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key pyrazole-carboxylic acid derivatives and their physicochemical properties:
Key Comparative Findings
Substituent Effects on Bioactivity: The p-tolyl group in the target compound (vs. Chlorophenyl-substituted analogs (e.g., 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid) exhibit higher molecular weights and enhanced electrophilicity, which may correlate with increased antimicrobial or antitumor activity .
Carboxylic Acid Position :
- Derivatives with the carboxylic acid at C5 (target compound) versus C3 (e.g., 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid) show distinct hydrogen-bonding patterns, affecting solubility and protein-binding affinity .
Functional Group Modifications :
- The trifluoromethyl group in C₆H₅F₃N₂O₂ enhances chemical stability and resistance to enzymatic degradation, making it valuable in pesticide development .
Biological Activity
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H16N2O2. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxylic acid functional group that contributes to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Target Enzymes
The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it interacts with D-amino acid oxidase, which plays a crucial role in amino acid metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, although specific IC50 values are not widely reported .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Anticancer Potential
Several studies have highlighted the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:
- MCF-7 Cell Line : Exhibited significant cytotoxicity with an IC50 value of approximately 49.85 μM.
- A549 Cell Line : Showed similar inhibitory effects, indicating its potential as an anticancer agent .
Animal Model Studies
In vivo studies have indicated that dosage plays a critical role in the efficacy and safety of the compound. Lower doses may enhance antioxidant defenses, while higher doses could lead to toxicity and cellular damage.
Summary of Biological Activities
| Activity Type | Effectiveness | Notable Findings |
|---|---|---|
| Antimicrobial | Moderate | Effective against various bacterial strains |
| Anti-inflammatory | Promising | Modulates inflammatory cytokine production |
| Anticancer | Significant | Induces apoptosis in MCF-7 and A549 cells |
Q & A
Q. What are the standard synthetic routes for 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazines with β-keto esters or diketones under acidic or basic conditions. For example, similar pyrazole derivatives are synthesized using phenylhydrazine and ethyl acetoacetate in ethanol with catalytic HCl, followed by hydrolysis of the ester group to yield the carboxylic acid . Modifications to the benzyl and p-tolyl substituents can be introduced via alkylation or Suzuki coupling reactions at the pyrazole core .
Q. How is the compound characterized structurally?
Key characterization methods include:
Q. What are the solubility and stability profiles of the compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid group. Stability studies indicate degradation under strong alkaline conditions (pH >10) via ester hydrolysis, but it remains stable in dark, dry environments at room temperature for >6 months .
Advanced Research Questions
Q. How can researchers optimize the biological activity of this compound through structure-activity relationship (SAR) studies?
SAR studies focus on modifying substituents at positions 1 (benzyl) and 3 (p-tolyl) of the pyrazole ring. For example:
- Benzyl group : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antitumor activity by increasing electrophilicity .
- p-Tolyl group : Replacing the methyl group with halogens (e.g., -Cl) improves binding to enzyme active sites (e.g., PYCR1 inhibitors) .
- Carboxylic acid : Esterification or amidation can modulate bioavailability and membrane permeability . Computational docking (e.g., AutoDock Vina) is used to predict binding affinities to target proteins .
Q. How should contradictory data on the compound’s toxicity be resolved?
Discrepancies in toxicity reports (e.g., LD₅₀ values) may arise from differences in assay conditions (e.g., cell lines, exposure time). A systematic approach includes:
- Standardized assays : Use OECD guidelines for in vitro cytotoxicity (e.g., MTT assay on HepG2 cells) and in vivo acute toxicity (rodent models) .
- Metabolite profiling : LC-MS/MS analysis to identify toxic metabolites (e.g., hydroxylated derivatives) .
- Environmental impact : Assess bioaccumulation potential via logP measurements (predicted logP = 2.8) and soil mobility tests .
Q. What strategies are effective in scaling up synthesis without compromising yield?
Scale-up challenges include side reactions (e.g., dimerization) and purification inefficiencies. Mitigation strategies:
- Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility .
- Catalytic optimization : Use Pd(PPh₃)₄ for Suzuki couplings (yield >85%) and recycle catalysts via immobilized systems .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .
Q. How can computational methods aid in predicting the compound’s reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:
- Reaction pathways : Transition states for cyclocondensation (energy barrier ~25 kcal/mol) .
- Electronic properties : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability .
- Solvent effects : COSMO-RS models predict solubility trends in binary solvent mixtures .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points?
Variations in melting points (e.g., 180–185°C vs. 175–178°C) may stem from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and analyze via DSC .
- Purity issues : Validate purity via HPLC (≥98%) and elemental analysis .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
